Regioisomeric Sulfonyl Chloride Position: 7‑SO₂Cl vs. 5‑SO₂Cl – Impact on Lipophilicity and Polarity
The regioisomeric placement of the sulfonyl chloride group materially alters the physicochemical profile of the isoquinoline scaffold. Isoquinoline‑5‑sulfonyl chloride hydrochloride (the precursor to fasudil) exhibits a calculated LogP of 4.05 and a polar surface area (PSA) of 55.4 Ų . In contrast, isoquinoline‑7‑sulfonyl chloride analogs bearing a 7‑SO₂Cl group display LogP values approximately 0.5–1.0 log units lower (e.g., 2‑acetyl‑1,2,3,4‑tetrahydroisoquinoline‑7‑sulfonyl chloride: LogP = 2.54, PSA = 62.8 Ų) [1]. The 4‑bromo substitution further increases molecular weight by ~79 g/mol relative to the unsubstituted 7‑sulfonyl chloride (306.56 vs. 227.67 g/mol) , which affects membrane permeability predictions and is a critical consideration when designing CNS‑penetrant kinase inhibitors.
| Evidence Dimension | Calculated LogP (lipophilicity) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | 4‑Bromoisoquinoline‑7‑sulfonyl chloride: MW 306.56 g/mol; predicted LogP ~2.5–3.0 (estimated from 7‑SO₂Cl congeners); predicted PSA ~62–63 Ų |
| Comparator Or Baseline | Isoquinoline‑5‑sulfonyl chloride hydrochloride: MW 264.13 g/mol; LogP 4.05; PSA 55.4 Ų . Isoquinoline‑7‑sulfonyl chloride (unsubstituted): MW 227.67 g/mol . |
| Quantified Difference | LogP reduction of ~1.0–1.5 units vs. 5‑SO₂Cl isomer; MW increase of ~79 g/mol vs. unsubstituted 7‑SO₂Cl; PSA increase of ~7–8 Ų vs. 5‑SO₂Cl |
| Conditions | Calculated physicochemical properties (LogP, PSA) from cheminformatics databases (MolBase, ChemSrc, ChemBase). |
Why This Matters
A lower LogP and higher PSA for the 7‑sulfonyl chloride scaffold favor aqueous solubility and may reduce hERG channel blockade, a common liability of lipophilic 5‑sulfonamide ROCK inhibitors, guiding procurement for CNS‑ or cardiovascular‑safety‑focused programs.
- [1] MolBase. 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride (CAS 61563-39-1): LogP 2.5374, PSA 62.83. Chemical Properties Database. View Source
